N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
CAS No.: 1979169-11-3
Cat. No.: VC8168116
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1979169-11-3 |
|---|---|
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid |
| Standard InChI | InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1 |
| Standard InChI Key | NZOXDDPFTMVVMH-IBGZPJMESA-N |
| Isomeric SMILES | CN([C@@H](CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| SMILES | CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine is an L-homoserine derivative modified at the amino and hydroxyl groups. The Fmoc group (C₁₃H₁₀O₂) protects the α-amino group, while methyl groups occupy the N- and O-positions (Figure 1). Its IUPAC name, (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid, confirms the S-configuration at the chiral center, critical for maintaining biological activity in synthesized peptides . The compound’s isomeric SMILES (CN(C@@HC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) and InChIKey (NZOXDDPFTMVVMH-IBGZPJMESA-N) provide unambiguous identifiers for chemical databases .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 369.4 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ | |
| Storage Conditions | 2–8°C under inert atmosphere | |
| Purity Specifications | ≥98% (HPLC) |
The tert-butyldimethylsilyl (TBDMS) variant, O-(tert-Butyldimethylsilyl)-N-Fmoc-L-homoserine, shares similar solubility profiles but exhibits enhanced stability for long-term storage.
Synthesis and Manufacturing
Stepwise Protection Strategy
Synthesis begins with L-homoserine, which undergoes sequential modifications:
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Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in alkaline media (e.g., NaHCO₃) yields N-Fmoc-L-homoserine .
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N-Methylation: Treatment with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base installs the N-methyl group .
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O-Methylation: Methanol or methyl triflate under controlled conditions introduces the O-methyl ether.
Industrial-Scale Production
Suppliers like AKSci and BLD Pharm utilize continuous flow reactors to optimize reaction kinetics, minimizing racemization risks . Critical quality control measures include:
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Chiral Chromatography: Verifies enantiomeric excess (>99.5%) to prevent diastereomer formation .
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Stability Studies: Long-term storage at –20°C preserves integrity for ≥12 months .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality enables iterative deprotection (20% piperidine/DMF) without affecting acid-labile side chains . Key advantages include:
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Selective Deprotection: Mild basic conditions prevent peptide backbone degradation .
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Compatibility with Automated Synthesizers: Enables high-throughput production of therapeutic peptides like anabaenopeptin F analogs .
Drug Development
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine facilitates the synthesis of:
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Antimicrobial Peptides: Modifications enhance resistance to proteolytic cleavage .
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Targeted Therapeutics: O-Methylation improves blood-brain barrier penetration in neuroactive compounds .
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Peptide-Polymer Conjugates: Enables site-specific bioconjugation for drug delivery systems .
Comparative Analysis with Homologs
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| AKSci | ≥98% | 1g, 5g, 10g | $217–844 |
| ArctomSci | ≥97% | 100mg–1kg | Inquiry-based |
| Watanabe Chem | ≥97% | 1g, 5g | ¥21,700–84,400 |
Pricing reflects scale-dependent discounts, with bulk orders (>100g) requiring custom synthesis agreements .
Supply Chain Considerations
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Cold Chain Logistics: Shipments include blue ice packs to maintain 2–8°C .
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Export Controls: Compliance with REACH and TSCA regulations mandatory for transcontinental transfers .
Recent Research and Innovations
Metallaphotoredox Catalysis
A 2023 study demonstrated the compound’s utility in synthesizing homotyrosine via nickel-catalyzed cross-coupling, enabling rapid access to anabaenopeptin F . This method achieved 85% yield, surpassing traditional alkylation routes .
Peptide Macrocyclization
Incorporating N,O-dimethyl-L-homoserine into cyclic peptides enhances conformational rigidity, improving protease inhibition (e.g., carboxypeptidase B IC₅₀ = 12 nM) .
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